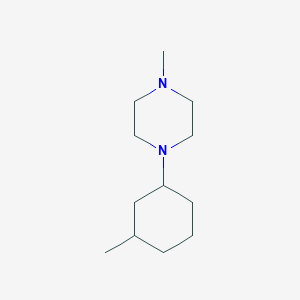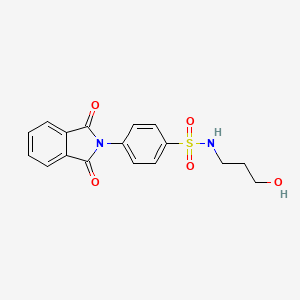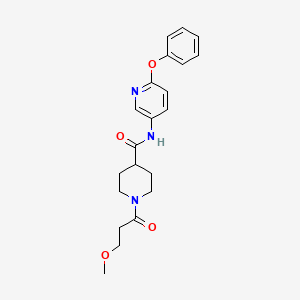![molecular formula C14H8INO3S B5164175 5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5164175.png)
5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione, also known as Furosemide, is a widely used diuretic medication that is commonly prescribed for the treatment of hypertension, congestive heart failure, and edema. The molecular formula of Furosemide is C12H11ClN2O5S, and its molecular weight is 330.7 g/mol.
作用机制
5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione works by inhibiting the Na+/K+/2Cl- cotransporter in the loop of Henle in the kidneys, which reduces the reabsorption of sodium, chloride, and water. This leads to an increase in the excretion of these substances, resulting in a diuretic effect. This compound also has vasodilatory effects, which can help to reduce blood pressure and improve blood flow to the kidneys.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. In addition to its diuretic and vasodilatory effects, this compound can also cause electrolyte imbalances, particularly in the levels of potassium, calcium, and magnesium. This compound can also increase the excretion of uric acid, which can lead to hyperuricemia and gout. This compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain conditions such as asthma and chronic obstructive pulmonary disease.
实验室实验的优点和局限性
5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione has a number of advantages for use in lab experiments. It is a well-established diuretic medication with a known mechanism of action, making it a useful tool in the study of renal physiology and the regulation of fluid and electrolyte balance in the body. This compound is also relatively inexpensive and widely available. However, there are also limitations to the use of this compound in lab experiments. It can cause electrolyte imbalances, which can affect the results of experiments, and its effects on blood pressure and blood flow can also be a confounding factor in certain studies.
未来方向
There are a number of future directions for research on 5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione. One area of interest is the development of new diuretic medications with improved efficacy and fewer side effects. Another area of research is the use of this compound in the treatment of other conditions, such as acute kidney injury and heart failure. There is also interest in the use of this compound in combination with other medications, such as angiotensin-converting enzyme inhibitors and beta blockers, to improve outcomes in patients with hypertension and heart failure. Finally, there is ongoing research into the mechanisms of action of this compound and its effects on the body, which may lead to new insights into the regulation of fluid and electrolyte balance.
合成方法
5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione can be synthesized by reacting 5-aminosalicylic acid with ethyl chloroacetate to obtain ethyl 5-(4-chloro-5-hydroxy-2-methylphenyl)-2-(hydroxymethyl)-4-methyl-1,3-thiazole-3-carboxylate. This intermediate product is then reacted with hydrazine hydrate to obtain 5-(4-chloro-5-hydroxy-2-methylphenyl)-2-hydroxy-N-(2-methyl-2-propanyl)-3-phenyl-4-oxo-2,5-dihydro-1H-pyrrole-1-carboxamide. Finally, the product is reacted with iodine and furfural to obtain this compound.
科学研究应用
5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione has been widely used in scientific research for its diuretic properties and its ability to inhibit the Na+/K+/2Cl- cotransporter in the loop of Henle in the kidneys. This makes this compound an important tool in the study of renal physiology and the regulation of fluid and electrolyte balance in the body. This compound has also been used in studies of hypertension and congestive heart failure, as well as in research on the effects of diuretics on exercise performance.
属性
IUPAC Name |
(5Z)-5-[(5-iodofuran-2-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8INO3S/c15-12-7-6-10(19-12)8-11-13(17)16(14(18)20-11)9-4-2-1-3-5-9/h1-8H/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQQZSVFHSVIGN-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)I)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)I)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8INO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol](/img/structure/B5164128.png)

![2-{[3-(2-bromophenoxy)propyl]amino}ethanol](/img/structure/B5164138.png)


![2-{[6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5164153.png)
![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide](/img/structure/B5164158.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5164165.png)
![2-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]methyl}-3H-imidazo[4,5-c]pyridine diethanedioate](/img/structure/B5164167.png)

![2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5164215.png)
![2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5164223.png)
